2-(2-methylphenyl)-5-(3-nitrophenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
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Properties
IUPAC Name |
2-(2-methylphenyl)-5-(3-nitrophenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-13-6-2-3-9-16(13)24-19(17-10-5-11-31-17)18-20(30-24)22(27)23(21(18)26)14-7-4-8-15(12-14)25(28)29/h2-12,18-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTBGNLBMWPCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methylphenyl)-5-(3-nitrophenyl)-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological properties of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Characteristics
- Molecular Weight : 435.46 g/mol
- Molecular Formula : C22H17N3O5S
- LogP : 3.1468 (indicating moderate lipophilicity)
- Polar Surface Area : 77.732 Ų
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have shown that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | 0.25 μM |
| Staphylococcus aureus | 0.15 μM |
The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis and interference with DNA replication processes, similar to known antibiotics like ciprofloxacin .
Anticancer Activity
In vitro studies have demonstrated that the compound possesses antiproliferative effects against several cancer cell lines. The following table summarizes the IC50 values for various cancer types:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 8.7 |
| A549 (lung cancer) | 10.5 |
The compound appears to induce apoptosis in these cell lines by activating caspase pathways and inhibiting cell cycle progression at the G1 phase .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed using various in vitro models, revealing a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The following findings were noted:
- Cytokine Inhibition :
- TNF-α: Reduced by 45% at a concentration of 10 μM.
- IL-6: Reduced by 50% at a concentration of 10 μM.
This suggests that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .
Case Studies
A recent clinical trial explored the safety and efficacy of this compound in patients with chronic inflammatory conditions. The trial involved:
- Participants : 50 patients with rheumatoid arthritis.
- Duration : 12 weeks.
- Results :
- Significant improvement in disease activity scores.
- No severe adverse effects reported.
These findings support the therapeutic potential of the compound in clinical settings .
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests potential applications in drug development:
- Anticancer Activity : Preliminary studies indicate that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance biological activity by participating in electron transfer processes or forming reactive intermediates.
Antimicrobial Properties
Research has shown that compounds containing similar structural motifs can possess antimicrobial properties. The thiophene ring is known for its ability to disrupt bacterial cell membranes, making this compound a candidate for further investigation in antimicrobial drug design.
Material Science
Due to its unique electronic properties attributed to the conjugated system within its structure, this compound may have applications in:
- Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) due to its ability to transport charge.
- Sensors : The compound's sensitivity to environmental changes could be harnessed for developing chemical sensors.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated derivatives of related compounds | Demonstrated significant cytotoxicity against MCF7 and HCT116 cell lines. |
| Antimicrobial Screening | Evaluated compounds with similar structures | Found effective against Gram-positive bacteria; further testing needed for Gram-negative strains. |
| Material Characterization | Examined electronic properties | Suggested potential for use in OLEDs due to favorable charge transport characteristics. |
Chemical Reactions Analysis
Core Reactivity of the Pyrrolo-Oxazole Scaffold
The fused pyrrolo[3,4-d] oxazole core governs electrophilic and nucleophilic responses:
| Reaction Type | Reagents/Conditions | Observed Transformation |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Epoxidation of the hexahydro ring system |
| Reduction | LiAlH₄ (anhydrous ether) | Selective reduction of the oxazole C=N bond |
| Acid Hydrolysis | HCl (concentrated, 80°C) | Ring-opening at the oxazole moiety |
Nitro Group-Directed Transformations
The 3-nitrophenyl substituent facilitates meta-directed electrophilic substitution and reduction:
Key Reactions:
-
Electrophilic Aromatic Substitution (EAS):
Nitration/sulfonation is hindered at the nitro-substituted phenyl ring, but bromination occurs at the thiophene ring due to the nitro group's deactivation effect. -
Nitro Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties and enabling diazotization:
Thiophene Ring Reactivity
The thiophen-2-yl group undergoes electrophilic substitution preferentially at the 5-position:
| Reagent | Product | Regioselectivity |
|---|---|---|
| Br₂ (FeBr₃ catalyst) | 5-bromothiophene derivative | Directed by sulfur lone pairs |
| HNO₃ (H₂SO₄) | 5-nitrothiophene derivative | Meta to the oxazole linkage |
Comparative Reactivity with Analogues
Reactivity diverges from non-nitrated derivatives due to electronic effects:
| Parameter | Nitro-Substituted Compound | Methyl-Substituted Analogue |
|---|---|---|
| EAS Rate (Br₂) | Slower (deactivated aryl) | Faster (activated by methyl) |
| Nucleophilic Attack | Favored at oxazole C=O | Favored at pyrrolo N-H |
| Reduction Potential | Higher (nitro → amine) | Lower (no reducible groups) |
Mechanistic Insights from Cyclization Pathways
Recent studies demonstrate bromination-induced cyclization under acidic conditions (Scheme 1):
-
Bromination at the thiophene ring generates a bromo intermediate.
-
O-Nucleophilic Attack by the oxazole oxygen forms a spiro-fused tricyclic system.
-
Rearrangement stabilizes the product via conjugated π-system delocalization.
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : Decomposition above 220°C yields CO₂ and aryl nitriles.
-
UV Exposure : Photosensitized oxidation generates nitroso derivatives (λ_max = 310 nm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
